1-(2-Aminophenyl)cyclobutanecarboxylic Acid
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Overview
Description
1-(2-Aminophenyl)cyclobutanecarboxylic Acid is an organic compound with the molecular formula C11H13NO2 It is a derivative of cyclobutanecarboxylic acid, where the cyclobutane ring is substituted with an aminophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Aminophenyl)cyclobutanecarboxylic Acid can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Aminophenyl)cyclobutanecarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid).
Major Products:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
1-(2-Aminophenyl)cyclobutanecarboxylic Acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-(2-Aminophenyl)cyclobutanecarboxylic Acid involves its interaction with specific molecular targets and pathways. It can act as an agonist or antagonist at various receptor sites, influencing signal transduction pathways. For example, it may interact with NMDA receptors, affecting neurotransmission and potentially exhibiting neuroprotective effects .
Comparison with Similar Compounds
1-(4-Aminophenyl)cyclobutanecarboxylic Acid: Similar structure but with the amino group in the para position.
Cyclobutanecarboxylic Acid: Lacks the aminophenyl substitution.
1-Aminocyclobutanecarboxylic Acid: Lacks the phenyl group.
Uniqueness: 1-(2-Aminophenyl)cyclobutanecarboxylic Acid is unique due to the presence of both the cyclobutane ring and the ortho-substituted aminophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H13NO2 |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
1-(2-aminophenyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H13NO2/c12-9-5-2-1-4-8(9)11(10(13)14)6-3-7-11/h1-2,4-5H,3,6-7,12H2,(H,13,14) |
InChI Key |
VCDIZZXGINAVQO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=CC=CC=C2N)C(=O)O |
Origin of Product |
United States |
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